N-(2,3-dihydro-1H-inden-5-yl)-3-(phenylsulfonyl)propanamide
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Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-3-(phenylsulfonyl)propanamide is an organic compound that features a complex structure with both indane and sulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-3-(phenylsulfonyl)propanamide typically involves multiple steps:
Formation of the Indane Moiety: The indane structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonylation: The phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides in the presence of a base.
Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-5-yl)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-3-(phenylsulfonyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1H-inden-5-yl)-3-(phenylsulfonyl)propanamide exerts its effects involves its interaction with specific molecular targets. The indane moiety can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1H-inden-5-yl)-3-(phenylsulfonyl)acetamide
- N-(2,3-dihydro-1H-inden-5-yl)-3-(phenylsulfonyl)butanamide
Uniqueness
N-(2,3-dihydro-1H-inden-5-yl)-3-(phenylsulfonyl)propanamide is unique due to its specific combination of indane and sulfonamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c20-18(11-12-23(21,22)17-7-2-1-3-8-17)19-16-10-9-14-5-4-6-15(14)13-16/h1-3,7-10,13H,4-6,11-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKCTAGYYYSCCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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